molecular formula C17H16N4O5S2 B2925254 2,4-dioxo-N-(4-sulfamoylbenzyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421444-96-3

2,4-dioxo-N-(4-sulfamoylbenzyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2925254
CAS No.: 1421444-96-3
M. Wt: 420.46
InChI Key: BWGGWIZQXRRNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-N-(4-sulfamoylbenzyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine ring system, a sulfamoyl group, and a thiophenylmethyl moiety, making it a unique candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine core. One common approach is the reaction of thiophen-2-ylmethylamine with a suitable carbonyl compound to form an intermediate, which is then further reacted with 4-sulfamoylbenzylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfamoyl group can be oxidized to form sulfonic acids.

  • Reduction: : The tetrahydropyrimidine ring can be reduced to form pyrimidines.

  • Substitution: : The thiophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Sulfonic acids and their derivatives.

  • Reduction: : Pyrimidines and their derivatives.

  • Substitution: : Substituted thiophenylmethyl compounds.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.

  • Medicine: : Its potential as a therapeutic agent, especially in the development of new drugs, is being explored.

  • Industry: : It could be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the tetrahydropyrimidine ring and the sulfamoyl group. Similar compounds include:

  • 2,4-Dioxo-N-(4-sulfamoylbenzyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives: : Variations in the substituents on the thiophenylmethyl group or the tetrahydropyrimidine ring.

  • Sulfonamide derivatives: : Compounds containing sulfonamide groups with different aromatic rings.

These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

2,4-dioxo-N-[(4-sulfamoylphenyl)methyl]-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c18-28(25,26)13-5-3-11(4-6-13)8-19-15(22)14-9-20-17(24)21(16(14)23)10-12-2-1-7-27-12/h1-7,9H,8,10H2,(H,19,22)(H,20,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGGWIZQXRRNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.